Product packaging for 5-Chloro-4-methylthiophene-2-carbaldehyde(Cat. No.:CAS No. 65782-04-9)

5-Chloro-4-methylthiophene-2-carbaldehyde

Cat. No.: B3428235
CAS No.: 65782-04-9
M. Wt: 160.62 g/mol
InChI Key: XYJKBLZSWUYADH-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene is an aromatic five-membered heterocycle containing a sulfur atom, which imparts unique physicochemical properties to its derivatives. nih.gov These compounds are considered privileged structures in medicinal chemistry and materials science. nih.gov The thiophene ring is a bioisosteric replacement for the benzene (B151609) ring in many biologically active molecules, often leading to improved therapeutic profiles. nih.gov Thiophene derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Thiophene-based molecules have demonstrated a vast range of biological activities, including antitumor, analgesic, anti-inflammatory, and antibacterial properties. nih.gov Their electron-rich nature allows them to readily undergo electrophilic aromatic substitution reactions, making them versatile starting materials for more complex molecules. nih.gov

Role of the Thiophene Carbaldehyde Moiety as a Synthetic Building Block

The thiophene carbaldehyde moiety, which consists of a thiophene ring bearing a formyl (-CHO) group, is a crucial building block in organic synthesis. wikipedia.org The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility makes thiophene carbaldehydes valuable precursors for the synthesis of numerous pharmaceuticals, dyes, and polymers. wikipedia.org For instance, thiophene-2-carboxaldehyde is a key intermediate in the production of drugs like the antihypertensive agent eprosartan (B1671555) and the chemotherapy medication Teniposide. wikipedia.org The reactivity of the aldehyde allows for the construction of complex molecular architectures, highlighting its importance as a synthetic intermediate.

Overview of Substituted Thiophenes: Structural Diversity and Research Interest

The substitution pattern on the thiophene ring dramatically influences the compound's physical, chemical, and biological properties. The introduction of various functional groups, such as halogens, alkyls, and aryl groups, leads to a vast structural diversity among thiophene derivatives. nih.govbeilstein-journals.org This diversity is actively explored by researchers to fine-tune the electronic and steric properties of molecules for specific applications.

Halogenated thiophenes, in particular, are important intermediates. The halogen atom can serve as a leaving group in cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl-substituted thiophenes. nih.govresearchgate.net The specific placement of substituents, as seen in 5-Chloro-4-methylthiophene-2-carbaldehyde, creates a unique chemical entity with distinct reactivity and potential for further chemical modification. The interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the reactive carbaldehyde function makes such compounds intriguing targets for synthetic chemists.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be identified.

PropertyValue
CAS Number 65782-04-9
Molecular Formula C₆H₅ClOS
Molecular Weight 160.62 g/mol

This data is sourced from chemical supplier databases. chemscene.com

Synthesis and Reactivity

The reactivity of this compound is dictated by its three functional components: the thiophene ring, the chloro group, the methyl group, and the carbaldehyde. The aldehyde is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClOS B3428235 5-Chloro-4-methylthiophene-2-carbaldehyde CAS No. 65782-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJKBLZSWUYADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65782-04-9
Record name 5-chloro-4-methylthiophene-2-carbaldehyde
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Synthetic Methodologies for 5 Chloro 4 Methylthiophene 2 Carbaldehyde and Analogues

Direct Formylation Approaches for Halogenated Thiophenes

Direct formylation involves the electrophilic substitution of a hydrogen atom on the thiophene (B33073) ring with a formyl group (-CHO). The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring and the specific formylating agent used. For the synthesis of 5-Chloro-4-methylthiophene-2-carbaldehyde, the starting material would typically be 2-chloro-3-methylthiophene.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. The reaction employs a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich thiophene ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde. For a substrate like 2-chloro-3-methylthiophene, the formylation is expected to occur at the C5 position, which is activated by the methyl group and the sulfur atom, leading to the desired this compound. The reaction is generally efficient and uses cost-effective reagents. The synthesis of thiophene-2-carboxaldehyde from thiophene is a well-established example of this transformation.

Reaction Substrate Reagents Product Typical Conditions
Vilsmeier-Haack2-Chloro-3-methylthiophene1. POCl₃, DMF2. H₂OThis compoundLow to ambient temperature

While the Vilsmeier-Haack reaction is common, other electrophilic formylation methods can also be employed. The choice of reagent can influence the regioselectivity of the formylation, which is a critical consideration in substituted thiophenes. For instance, studies on 3-substituted thiophenes have shown that the steric bulk of the formylating agent can direct the substitution to either the C2 or C5 position.

One alternative involves the use of dichloromethyl methyl ether (MeOCHCl₂) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). This combination generates a potent electrophile that can formylate the thiophene ring. While this method can provide high regioselectivity, it may result in lower yields compared to the Vilsmeier-Haack approach. The optimization of these methods is crucial to favor formylation at the desired position and minimize the formation of isomeric byproducts.

Functional Group Interconversions on Precursors

An alternative synthetic strategy involves starting with a thiophene ring that already possesses the correct substitution pattern (4-methyl and 5-chloro) but bears a different functional group at the C2 position. This precursor functional group is then chemically converted into the target aldehyde.

If a precursor such as (5-chloro-4-methylthiophen-2-yl)methanol is available, it can be oxidized to the corresponding aldehyde. A variety of oxidizing agents can be used for this transformation, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.

Common reagents for the oxidation of primary alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and conditions used in Swern or Dess-Martin periodinane oxidations. For thiophene-containing substrates, care must be taken as the sulfur atom itself can be susceptible to oxidation under harsh conditions. nih.govwikipedia.org Electrocatalytic oxidation in the presence of a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has also been shown to be an effective and environmentally benign method for converting 2-thiophenemethanol to 2-thiophenecarboxaldehyde. rsc.org

The direct oxidation of a methyl group, such as in 2,4-dimethyl-5-chlorothiophene, to an aldehyde is a more challenging transformation that typically requires specific and often harsh conditions, making the oxidation of the corresponding alcohol a more common and reliable laboratory method.

Another viable pathway is the reduction of a C2 functional group with a higher oxidation state, such as a nitrile (-CN) or a carboxylic acid derivative.

The reduction of a nitrile, like 5-chloro-4-methylthiophene-2-carbonitrile, to an aldehyde can be effectively achieved using diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.comchemistrysteps.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The DIBAL-H adds to the nitrile to form an intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to release the aldehyde. commonorganicchemistry.comchemistrysteps.com

Alternatively, a carboxylic acid, 5-chloro-4-methylthiophene-2-carboxylic acid, can be converted to an aldehyde. Direct reduction of a carboxylic acid to an aldehyde is difficult, so it is typically first converted to a more reactive derivative. chemistrysteps.comscience.gov For example, the carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-chloro-4-methylthiophene-2-carbonyl chloride can then be reduced to the aldehyde via methods such as the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or by using a bulky, mild reducing agent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.com

Precursor Reagent(s) Transformation Key Considerations
(5-Chloro-4-methylthiophen-2-yl)methanolMnO₂, PCC, or TEMPOOxidationAvoid over-oxidation to carboxylic acid
5-Chloro-4-methylthiophene-2-carbonitrile1. DIBAL-H2. H₂OReductionRequires low temperature to prevent amine formation
5-Chloro-4-methylthiophene-2-carboxylic acid1. SOCl₂2. H₂, Pd/BaSO₄ (Rosenmund)Reduction via Acid ChlorideCatalyst poisoning is crucial to stop at the aldehyde stage

Cross-Coupling Reactions for Substituted Thiophene Ring Construction

Instead of modifying a pre-formed thiophene, the substituted ring itself can be constructed using metal-catalyzed cross-coupling reactions. These methods are powerful for creating diverse substitution patterns by forming new carbon-carbon bonds. Palladium-catalyzed reactions such as Suzuki, Stille, and Kumada couplings are extensively used in thiophene chemistry.

For example, a Suzuki coupling could be envisioned between a boronic acid or ester derivative and a halogenated reaction partner to form the thiophene core. One could potentially couple a 4-methyl-2-thienylboronic acid derivative with a chlorinating agent or a chlorinated precursor. More practically, one might start with a dihalothiophene and perform sequential couplings. For instance, 2,3-dibromothiophene could first undergo a selective coupling with a methylating agent (e.g., methylboronic acid in a Suzuki reaction) at the 3-position, followed by chlorination and subsequent introduction of the formyl group.

The synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling has been demonstrated, highlighting the utility of this approach for creating substituted thiophene aldehydes. These reactions offer high functional group tolerance and allow for the modular assembly of complex thiophene derivatives from simpler building blocks.

Halogenation Strategies for Thiophene Ring Systems

Direct halogenation of the thiophene ring is a fundamental strategy for introducing functional handles that can be further elaborated, for instance, through cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the directing effects of the substituents already present on the thiophene ring.

The chlorination of thiophene derivatives can be achieved using various chlorinating agents. A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid involves the chlorination of 2-thiophenecarbaldehyde to form the intermediate 5-chloro-2-thiophenecarbaldehyde, which is then oxidized. google.com The chlorination can be carried out by introducing chlorine gas into the starting material. google.com For the regioselective chlorination of thiophenes bearing an electron-withdrawing group at the 2-position, such as a formyl group, the chlorine atom is typically directed to the 5-position. The use of N-chlorosuccinimide (NCS) is another common method for the chlorination of thiophenes, often providing good regioselectivity depending on the reaction conditions and the substrate.

Bromination of thiophenes is a well-established reaction and can be achieved with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The position of bromination is influenced by the substituents on the thiophene ring. For thiophenes with electron-donating groups, bromination typically occurs at the adjacent alpha-position. For substrates with electron-withdrawing groups, the regioselectivity can be more complex.

A bromination/debromination sequence can be a useful strategy to achieve a desired substitution pattern that is not accessible through direct halogenation. For example, the bromination of a 3-methylthiophene derivative can lead to a polybrominated intermediate. Subsequent selective debromination can then provide a specific brominated isomer. A one-pot bromination/debromination procedure has been developed for 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene. beilstein-journals.orgbeilstein-journals.org The bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to selectively occur at the 4-position under "catalyst swamping conditions" using an excess of aluminum chloride. thieme-connect.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic routes. For palladium-catalyzed cross-coupling reactions, factors such as the choice of catalyst, ligand, base, solvent, temperature, and reaction time all play a significant role in the outcome of the reaction. jcu.edu.aursc.org For instance, in Suzuki-Miyaura couplings of thiophene derivatives, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the catalytic activity and lead to higher yields, especially with challenging substrates. nih.gov The optimization of these parameters is often necessary to achieve the desired product in high yield and purity. jcu.edu.aursc.org

For halogenation reactions, the choice of halogenating agent, solvent, and temperature can significantly influence the regioselectivity and yield. In the case of regioselective chlorination, the reaction conditions must be carefully controlled to avoid the formation of undesired isomers. Similarly, in bromination/debromination sequences, the conditions for both steps need to be optimized to maximize the yield of the desired product.

Table 4: Factors for Optimization in Palladium-Catalyzed Cross-Coupling Reactions.
ParameterVariablesImpact on Reaction
CatalystPd(0) vs. Pd(II) precursors, different metal centers (e.g., Ni)Activity, stability, and selectivity
LigandPhosphines (e.g., PPh₃, SPhos), N-heterocyclic carbenesRate, selectivity, and substrate scope
BaseInorganic (e.g., K₂CO₃, K₃PO₄) vs. organic basesActivation of organoboron species, catalyst stability
SolventAprotic (e.g., Toluene, Dioxane) vs. protic (e.g., water mixtures)Solubility of reagents, reaction rate
TemperatureRoom temperature to refluxReaction rate, side reactions

This table provides a general overview of key parameters for optimization in cross-coupling reactions.

Chemical Transformations and Reactivity Profile of 5 Chloro 4 Methylthiophene 2 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group (-CHO) is the primary site of chemical reactivity in 5-Chloro-4-methylthiophene-2-carbaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity allows for a variety of transformations, including condensation, reduction, oxidation, and nucleophilic addition reactions.

Condensation Reactions with Nucleophiles

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. These reactions are vital for the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines. This reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate which then dehydrates. The formation of the carbon-nitrogen double bond (azomethine group) is a characteristic feature of this reaction. oncologyradiotherapy.comnih.gov Thiophene-2-carboxaldehyde and its derivatives are known to react with various amines, such as aminobenzoic acid and 3-aminodibenzofuran, to yield Schiff bases that can act as versatile ligands for metal complexes. nih.govresearchgate.net The reaction is typically catalyzed by a small amount of acid.

Table 1: Examples of Schiff Base Formation with Thiophene (B33073) Aldehyde Derivatives

Aldehyde Reactant Amine Reactant Product Type Reference
Thiophene-2-carboxaldehyde o-Phenylenediamine Schiff Base Ligand oncologyradiotherapy.com
Thiophene-2-carboxaldehyde 2-Aminobenzoic Acid Schiff Base Ligand nih.gov
Knoevenagel Condensations

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org This reaction is a powerful method for forming carbon-carbon double bonds. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound. wikipedia.orgsigmaaldrich.com Heterocyclic aldehydes, such as 5-substituted furan-2-carboxaldehydes, readily undergo Knoevenagel condensation with active methylene compounds like creatinine (B1669602) and indan-1,3-dione. sphinxsai.comresearchgate.net It is expected that this compound would react similarly with compounds such as diethyl malonate or cyanoacetic acid to produce the corresponding α,β-unsaturated products. wikipedia.org

Table 2: Knoevenagel Condensation Reactants

Aldehyde Active Methylene Compound Typical Catalyst Reference
Aromatic or Heterocyclic Aldehyde Diethyl malonate Piperidine wikipedia.org
Aromatic or Heterocyclic Aldehyde Malonic acid Pyridine wikipedia.org
Aromatic or Heterocyclic Aldehyde Cyanoacetic acid Ammonium acetate researchgate.net
Claisen-Schmidt Condensation for Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.net Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules. This reaction is a variation of the aldol (B89426) condensation. In this context, this compound would react with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) to yield a thiophene-containing chalcone. The reaction between 5-chloro-2-acetyl thiophene and p-anisaldehyde to form a chalcone has been reported, demonstrating the viability of this reaction with substituted chlorothiophenes. ijaresm.com

Table 3: Representative Claisen-Schmidt Condensation

Aldehyde Reactant Ketone Reactant Base Catalyst Product
This compound Acetophenone Ethanolic NaOH (E)-1-phenyl-3-(5-chloro-4-methylthiophen-2-yl)prop-2-en-1-one

Reduction and Oxidation Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction : The reduction of the aldehyde to a primary alcohol, (5-Chloro-4-methylthiophen-2-yl)methanol, can be achieved using common reducing agents. Nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH4) or the more powerful lithium aluminum hydride (LiAlH4) are effective for this transformation. youtube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Oxidation : Oxidation of the aldehyde group yields 5-Chloro-4-methylthiophene-2-carboxylic acid. Various oxidizing agents can be employed, including chromic acid, potassium permanganate, or silver oxide. researchgate.net A one-pot synthesis method has been described for the conversion of 2-thiophenecarboxaldehyde to 5-chlorothiophene-2-carboxylic acid, which involves an initial chlorination step followed by oxidation. google.com

Nucleophilic Addition Reactions

Beyond condensation and redox reactions, the carbonyl group of this compound undergoes nucleophilic addition with a range of nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the electrophilic carbonyl carbon. youtube.com This reaction is a versatile method for forming new carbon-carbon bonds and results in the formation of a secondary alcohol after an acidic workup. For instance, reacting this compound with methylmagnesium bromide would yield 1-(5-chloro-4-methylthiophen-2-yl)ethanol. The use of Grignard reagents and other organometallic compounds like n-butyllithium for reactions with halogenated thiophenes is a well-established synthetic strategy. beilstein-journals.org

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing and activating/deactivating effects of the existing substituents. The only available position for substitution is at the C3 carbon.

The regioselectivity of electrophilic attack on the thiophene ring is a result of the combined electronic effects of the substituents at the C2, C4, and C5 positions.

Formyl Group (-CHO) at C2: The aldehyde group is a strong electron-withdrawing group and is deactivating towards electrophilic aromatic substitution. Through its resonance and inductive effects, it reduces the electron density of the thiophene ring, making it less nucleophilic. As a meta-director, it would direct incoming electrophiles to the C4 position, which is already occupied.

Methyl Group (-CH₃) at C4: The methyl group is an electron-donating group and is activating. It increases the electron density of the ring, particularly at the ortho (C3 and C5) positions. Since the C5 position is substituted, its activating effect is primarily directed towards the C3 position.

Chloro Group (-Cl) at C5: The chloro group is deactivating due to its inductive electron-withdrawing effect but is an ortho-para director due to resonance effects, where its lone pairs can donate into the ring. It directs incoming electrophiles to the C3 position (ortho).

Specific studies detailing the halogenation and nitration of this compound are not extensively documented in publicly available literature. However, the expected reactivity can be inferred from general principles. Due to the deactivating nature of the formyl and chloro groups, forcing conditions would likely be required for these reactions. Halogenation, for instance with N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), would be anticipated to yield the 3-halo derivative. Similarly, nitration using standard nitrating mixtures (HNO₃/H₂SO₄) would also be expected to introduce a nitro group at the C3 position, though the strongly acidic and oxidative conditions might risk side reactions with the aldehyde group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring. libretexts.org

In this molecule, the strongly electron-withdrawing formyl group at the C2 position is para to the chloro group at the C5 position. This arrangement activates the C5 carbon for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance delocalization. libretexts.orgnih.govmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the C5 carbon, breaking the aromaticity of the thiophene ring and forming a tetrahedral intermediate. libretexts.orgnih.gov The negative charge is delocalized onto the electron-withdrawing formyl group.

Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.

A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the chloride. fishersci.se For example, reaction with an amine like pyrrolidine (B122466) or an alkoxide like sodium methoxide (B1231860) would be expected to yield the corresponding 5-amino or 5-methoxy derivative. Theoretical studies on similar substituted thiophenes confirm that this SNAr reaction follows a stepwise pathway. nih.gov

Metal-Catalyzed Transformations

The carbon-chlorine bond in this compound serves as an effective handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly prominent for functionalizing aryl halides. nih.gov

In a typical catalytic cycle, a low-valent palladium species, Pd(0), undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex then engages in transmetalation with a coupling partner (e.g., a boronic acid in Suzuki coupling or a copper acetylide in Sonogashira coupling), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Studies on structurally related bromo- and chlorothiophene aldehydes have demonstrated the utility of these reactions for synthesizing a wide array of derivatives. nih.gov

Reaction NameCoupling PartnerBond FormedTypical Conditions
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterC(sp²)–C(sp²)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., Toluene, Dioxane)
Sonogashira CouplingTerminal AlkyneC(sp²)–C(sp)Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et₃N, piperidine)
Heck CouplingAlkeneC(sp²)–C(sp²)Pd(0) catalyst, Base (e.g., Et₃N), Solvent (e.g., DMF, Acetonitrile)
Buchwald-Hartwig AminationAmine (primary or secondary)C(sp²)–NPd catalyst with specialized phosphine (B1218219) ligands, Strong Base (e.g., NaOtBu)

Thermal Reactions and Stability under Varied Conditions

Specific experimental data on the thermal decomposition and stability of this compound is limited in the available literature. However, the stability can be inferred from the general properties of its constituent parts. The thiophene ring is a stable aromatic heterocycle, known for its considerable thermal stability. Aromatic aldehydes are also generally stable compounds, although they can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air, especially in the presence of light.

Under typical laboratory conditions (room temperature, protected from light and air), the compound is expected to be stable. At elevated temperatures, decomposition would likely involve the substituents before the thiophene ring itself ruptures. The specific decomposition pathways and products would require dedicated thermal analysis studies, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹C).

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum of 5-Chloro-4-methylthiophene-2-carbaldehyde would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The thiophene (B33073) ring has one aromatic proton, which would also produce a singlet, with its chemical shift influenced by the adjacent aldehyde group and the electronic effects of the chloro and methyl substituents on the ring. The methyl group (CH₃) protons would give rise to a singlet, typically in the upfield region around δ 2.0-2.5 ppm. The integration of these signals would correspond to the number of protons of each type (1H for the aldehyde, 1H for the ring proton, and 3H for the methyl group).

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals would be anticipated, one for each carbon atom in a unique electronic environment. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between δ 180 and 190 ppm. The four carbon atoms of the thiophene ring would have chemical shifts in the aromatic region (approximately δ 120-150 ppm), with their exact positions determined by the attached substituents (chloro, methyl, and formyl groups). The methyl carbon would be observed at the most upfield position, usually in the range of δ 15-25 ppm.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, with only two isolated proton signals on the ring and in the functional groups, significant cross-peaks would not be expected, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the thiophene ring proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This allows for the determination of the precise elemental composition. For this compound (C₆H₅ClOS), the expected monoisotopic mass is approximately 160.97496 Da. uni.lu The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, the gas chromatogram would show a single peak. The mass spectrometer would then provide the mass spectrum of this component. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) or the chlorine atom (Cl, 35/37 Da). Other fragments could arise from the cleavage of the thiophene ring. Analysis of these fragments helps to confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS is invaluable for confirming molecular weight and assessing purity. In a typical setup, the compound is first separated from a mixture on a chromatography column, often a reversed-phase column like a C18. nih.gov The separated analyte then enters the mass spectrometer, where it is ionized, commonly through electrospray ionization (ESI).

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₆H₅ClOS), the expected protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. Predicted LC-MS/MS analysis for the closely related 5-methylthiophene-2-carbaldehyde suggests that fragmentation would likely involve the loss of the aldehyde group or cleavage of the thiophene ring. ymdb.ca

Table 1: Predicted LC-MS/MS Fragmentation Data for a Related Thiophene Aldehyde This table is based on predicted data for the analogous compound 5-methylthiophene-2-carboxaldehyde.

Collision EnergyParent Ion (m/z)Fragment Ion (m/z)Putative Lost Fragment
10V127.0297.02CHO
20V127.0283.01C₂H₂O
40V127.0269.03C₃H₄O
Data sourced from Yeast Metabolome Database. ymdb.ca

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules, including polymers derived from monomers like this compound. In this technique, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser's wavelength. The laser irradiation causes the matrix to vaporize, carrying the analyte molecules into the gas phase in an ionized state with minimal fragmentation.

For polythiophenes, MALDI-TOF is a critical tool for determining molecular weight distributions, polydispersity indices (PDI), and identifying end-groups of the polymer chains. nih.govresearchgate.net The choice of matrix is crucial for successful analysis. While dithranol has been used, studies have shown that matrices like trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) provide superior results for poly(3-hexylthiophene) (P3HT), a well-studied polythiophene, in terms of sensitivity and signal-to-noise ratio. nih.gov The high efficiency of DCTB is attributed to its high absorptivity and its ability to facilitate charge exchange with the polymer molecules. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. The most prominent peak would be the C=O stretching vibration of the aldehyde, typically appearing as a strong band in the region of 1690-1760 cm⁻¹. libretexts.org For aldehydes, a characteristic C-H stretch also appears around 2720 cm⁻¹. libretexts.org Other expected absorptions include C-H stretches from the methyl group and the thiophene ring (around 2850-3100 cm⁻¹), C=C stretching of the thiophene ring (around 1400-1500 cm⁻¹), and the C-S stretching vibration. The C-Cl stretch would likely be found in the fingerprint region below 800 cm⁻¹. Gas-phase IR data for the related 5-chlorothiophene-2-carbaldehyde (B1662047) confirms these assignments. nist.gov

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. Thiophene rings generally produce strong Raman signals. For polymers synthesized from thiophene derivatives, Raman spectroscopy is used to probe the oxidation state and conjugation length of the polymer backbone. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound This table combines data from analogous compounds and general spectroscopic principles.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch~2720 and ~2820Medium
Aldehyde C=OStretch~1680 - 1715Strong
Thiophene Ring C=CStretch~1400 - 1550Medium-Strong
Thiophene Ring C-HStretch~3100Medium
Methyl C-HStretch~2870 - 2960Medium
C-ClStretch~600 - 800Medium-Strong
Data compiled from NIST Chemistry WebBook and Chemistry LibreTexts. libretexts.orgnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly informative for conjugated systems like this compound. The thiophene ring, in conjugation with the aldehyde group, gives rise to characteristic electronic transitions, primarily π → π* transitions.

The spectrum is expected to show one or more strong absorption bands. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of substituents on the ring. For 5-methyl-2-thiophenecarboxaldehyde, a related compound, UV-Vis spectra have been recorded, providing a reference for the electronic properties. nih.gov The chlorine atom and methyl group on the thiophene ring in this compound will influence the energy of the molecular orbitals and thus shift the λmax value compared to the unsubstituted parent compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine precise bond lengths, bond angles, and crystal packing information.

Table 3: Representative Crystallographic Data for a Related Thiophene Compound (methyl 3-chlorothiophene-2-carboxylate)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9030(4)
b (Å)7.0415(7)
c (Å)14.1389(15)
α (°)101.291(2)
β (°)92.911(2)
γ (°)103.851(2)
Data sourced from California Institute of Technology. caltech.edu

Other Advanced Spectroscopic Techniques (e.g., XPS, EDX, SEM, AFM for polymers)

When this compound is used as a monomer to create polymers, a different set of analytical techniques is employed to characterize the resulting materials' surface chemistry, composition, and morphology.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition and chemical bonding. For a polythiophene film, XPS can confirm the presence of sulfur, carbon, and chlorine. High-resolution scans of the S 2p and C 1s regions can reveal the chemical states of these elements, indicating the integrity of the thiophene ring and identifying any oxidation. researchgate.netresearchgate.netacs.org The binding energy of the S 2p peak is typically observed around 164 eV for sulfur in a thiophene ring. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with scanning electron microscopy and provides elemental analysis of a sample. EDX analysis of a polymer derived from this monomer would show distinct signals for Carbon (C), Sulfur (S), and Chlorine (Cl), confirming their incorporation into the material. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography. Operating in tapping mode, AFM can resolve nanoscale features, such as the ordering of polymer chains, the formation of domains, and surface roughness, which are critical to the performance of organic electronic devices. acs.orgresearchgate.netnih.gov Studies on polythiophene films have demonstrated the ability of AFM to visualize individual polymer strands and resolve the lattice of semicrystalline domains. researchgate.netnih.gov

Table 4: Summary of Advanced Techniques for Polymer Characterization

TechniqueInformation ObtainedApplication Example
XPS Surface elemental composition, chemical statesIdentifies S 2p binding energy (~164 eV) to confirm thiophene structure. researchgate.net
EDX Bulk elemental composition and mappingConfirms homogeneous distribution of S and Cl in a polymer matrix. researchgate.netacs.org
SEM Surface morphology, microstructureVisualizes the nano- and microstructure of polythiophene copolymer films. acs.org
AFM Nanoscale surface topography, phase separation, roughnessResolves individual thiophene units and crystalline domains in polymer films. researchgate.netnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 5-chloro-4-methylthiophene-2-carbaldehyde, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity.

Optimization of Molecular Geometries and Electronic Structure

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Using DFT methods, typically with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be systematically adjusted to locate the minimum energy conformation on the potential energy surface. This process also yields crucial information about the molecule's electronic structure, including the distribution of electron density and the nature of chemical bonds. For substituted thiophenes, the planarity of the thiophene (B33073) ring and the orientation of the substituents are key parameters determined through geometry optimization.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-Cl~1.74 Å
C-S~1.72 Å
C-C (ring)~1.38 - 1.44 Å
Bond AngleO=C-H~125°
Cl-C-C~120°
C-S-C~92°
Note: These are estimated values based on typical DFT results for similar molecules and are for illustrative purposes only.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chloro and carbaldehyde groups and the electron-donating effect of the methyl group would influence the energies of these orbitals.

Table 2: Conceptual Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO(Estimated Value)
LUMO(Estimated Value)
HOMO-LUMO Gap(Calculated Difference)
Note: Specific energy values require dedicated DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as the oxygen atom of the carbonyl group, and would be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) highlight electron-deficient areas, like the hydrogen atoms, which are prone to nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and corresponding oscillator strengths, which helps in predicting the absorption wavelengths in the UV-Vis spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes associated with functional groups, such as the C=O stretch of the aldehyde and the C-Cl stretch.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra.

Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring, DFT can be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can understand the activation energy of the reaction and the factors that influence its rate. The imaginary frequency of the transition state structure confirms its identity as a true saddle point on the potential energy surface.

Energy Profiles of Reaction Pathways

Currently, specific studies detailing the energy profiles of reaction pathways involving this compound are not extensively reported in peer-reviewed literature. The elucidation of such profiles would require sophisticated computational methods to map the potential energy surface for various transformations, such as oxidation, reduction, or condensation reactions. These calculations would typically involve identifying transition states and calculating activation energies, providing critical insights into reaction kinetics and mechanisms.

Molecular Dynamics Simulations (for intermolecular interactions)

Quantum Chemical Calculations on Molecular Stability and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular stability and reactivity of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine a wide range of molecular properties.

Reactivity: Reactivity can be explored through the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. The energies and shapes of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential map provides a visual representation of the charge distribution, highlighting electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions and reaction sites.

Derivatives and Analogues of 5 Chloro 4 Methylthiophene 2 Carbaldehyde: Synthesis and Structure Property Relationships

Design Principles for New Derivatives

The design of new derivatives based on the 5-Chloro-4-methylthiophene-2-carbaldehyde framework is guided by established principles aimed at tuning the molecule's physicochemical and electronic properties. A primary strategy involves the bio-isosteric replacement of phenyl rings with a thiophene (B33073) moiety, which can improve metabolic stability and binding affinity in biological systems. nih.gov The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding, enhancing interactions with biological receptors. nih.gov

For materials science applications, design principles focus on modulating the optoelectronic properties. chemrxiv.org This is achieved by the strategic addition of different electroactive moieties to the core structure. The inherent electron-acceptor properties of building blocks like dibenzo[b,d]thiophene sulfone (DBTS) can be leveraged and functionalized to create materials with specific electronic characteristics. acs.org The goal is often to create extended π-conjugated systems, which are fundamental to the performance of organic electronics. acs.org Modifications are designed to alter solubility, metabolism, and drug-receptor interactions by leveraging the electronegativity and unshared electron pairs of the sulfur heteroatom. nih.gov

Synthesis of Diversified Compound Libraries

Creating a diverse library of compounds from a starting material like this compound relies on a variety of robust synthetic methodologies. These techniques allow for the introduction of a wide range of functional groups at specific positions on the thiophene ring.

One of the most powerful and widely used methods is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds between heterocyclic compounds and various arylboronic acids or esters, demonstrating excellent functional group tolerance. nih.gov This allows for the synthesis of a series of novel 4-arylthiophene-2-carbaldehyde compounds in moderate to excellent yields. nih.gov

Furthermore, chemo- and regioselective exchange reactions, such as the Br/Li exchange, provide precise control over functionalization. mdpi.com This method, often performed at low temperatures like -78 °C, allows for the selective substitution at a specific position on the thiophene ring by first creating a lithium intermediate, which is then trapped with an appropriate electrophile. mdpi.com

Structure-Property Relationship Studies for Tunable Chemical Characteristics

A systematic investigation into the structure-property relationships of thiophene derivatives is essential for designing molecules with specific, predictable characteristics. rsc.org By methodically altering the substituents on the thiophene ring, it is possible to fine-tune the resulting electronic and spectroscopic properties.

The electronic properties of thiophene derivatives are highly sensitive to the nature and position of substituents on the ring. Theoretical methods like Density Functional Theory (DFT) are often employed to study and predict the influence of substitution on the electronic structure. jchps.com

The introduction of substituents alters key electronic parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap (Eg). For example, studies on substituted thiophenes have shown that certain substitutions can lead to an increase in the HOMO energy level while decreasing the LUMO level, effectively reducing the energy gap. jchps.com The addition of electron-acceptor groups, such as carbonyls, at the ends of an oligothiophene chain can induce a red shift in the absorption spectra, which is attributed to an increase in electronic delocalization along the molecular frame. acs.orgcapes.gov.br Conversely, the insertion of bulky alkyl side chains can cause a torsion in the molecular backbone, leading to a blue shift of absorption bands and a decrease in molar extinction coefficients. acs.orgcapes.gov.br

Table 1: Influence of Substituent Type on Electronic Properties of Thiophene Derivatives

Substituent Type Effect on Molecular Structure Impact on HOMO/LUMO Levels Resulting Electronic Property Change
Alkyl Chains Induces torsion in the polymer backbone. acs.org May lead to a less planar conformation. Blue shift in absorption spectra; decreased molar extinction coefficient. acs.org
Electron-Acceptor Groups (e.g., Carbonyl) Increases electronic delocalization and backbone rigidity. acs.org Lowers LUMO energy level. Red shift in absorption spectra; potential increase in conductivity. acs.org
Aryl Groups (via Suzuki Coupling) Extends π-conjugation system. nih.gov Narrows the HOMO-LUMO gap. Tunable electronic and optical properties for materials applications. nih.gov
Halogens (e.g., Chloro) Modifies electronegativity and reactivity. Influences HOMO/LUMO and overall electron density distribution. Affects reactivity in subsequent synthetic steps (e.g., cross-coupling).

The structural modifications of thiophene derivatives are directly reflected in their spectroscopic signatures, providing a powerful tool for characterization and analysis. Techniques such as Nuclear Magnetic Resonance (¹H-NMR), Fourier-transform infrared spectroscopy (FTIR), and UV-Visible (UV-Vis) spectroscopy are routinely used.

In ¹H-NMR spectroscopy, the chemical shifts of the thiophene ring protons are highly dependent on the electronic environment created by the substituents. For instance, in a study of 4-arylthiophene-2-carbaldehydes, the protons at positions 3 and 5 of the thiophene ring appeared as distinct singlets, with their exact positions (ppm) shifting based on the nature of the coupled aryl group. nih.gov The aldehyde proton typically appears as a characteristic singlet at a downfield position, around δ 9.9 ppm. nih.gov

UV-Vis spectroscopy reveals changes in the electronic transitions of the molecule. As mentioned previously, conformational changes significantly impact the absorption spectra. Torsion in the molecular backbone caused by bulky substituents disrupts π-orbital overlap, leading to a hypsochromic (blue) shift in the absorption maximum (λ_max). acs.org In contrast, extending the conjugation or increasing planarity results in a bathochromic (red) shift, indicating a lower energy electronic transition. acs.org

Table 2: Correlation Between Structural Features and Spectroscopic Data in Thiophene Derivatives

Structural Feature Spectroscopic Technique Observed Signature Interpretation
Aldehyde Group (-CHO) ¹H-NMR Singlet peak around δ 9.9-10.0 ppm. nih.gov Confirms the presence of the carbaldehyde functional group.
Aromatic Protons ¹H-NMR Signals in the aromatic region (δ 7.0-8.5 ppm), with multiplicity and chemical shift dependent on substitution pattern. nih.gov Provides information on the substitution pattern of the thiophene and any attached aryl rings.
Backbone Torsion (due to bulky substituents) UV-Vis Spectroscopy Hypsochromic (blue) shift of λ_max. acs.org Disruption of π-conjugation along the molecular backbone.
Extended π-Conjugation (e.g., aryl groups, polymerization) UV-Vis Spectroscopy Bathochromic (red) shift of λ_max. acs.org Increased electron delocalization and a smaller HOMO-LUMO gap.

Synthesis of Polymeric Thiophene Derivatives

The polymerization of thiophene monomers, including carbaldehyde-functionalized variants, is a critical process for creating conductive polymers and other advanced materials with interesting electronic and optical properties. journalskuwait.org These polymers find use in a wide array of applications, from sensors and rechargeable batteries to solar cells and light-emitting diodes. journalskuwait.org

Several methods exist for synthesizing polythiophenes. Historically, chemical and electrochemical polymerization were common, though these methods often produced insoluble and less defined materials. journalskuwait.orgrsc.org A more recent and novel approach involves the acid-catalyzed polymerization of thiophene-2-carbaldehyde (B41791). In one study, hydrochloric acid was used as a catalyst in an alcohol solvent to polymerize the monomer at room temperature. journalskuwait.org This method resulted in the formation of a polymer consisting of spherical nanoparticles. journalskuwait.org Characterization confirmed that the polymerization likely occurred through the aldehyde group via an electrophilic addition mechanism. journalskuwait.org

For creating well-defined, soluble, and high-performance polymers, transition-metal-catalyzed cross-coupling reactions are the state-of-the-art. Nickel-catalyzed polymerizations, such as Kumada Catalyst-Transfer Polycondensation (KCTP) and dehydrobrominative polycondensation, are particularly effective. rsc.org These methods allow for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), where the side chains are arranged in a consistent head-to-tail fashion. This regularity is crucial for achieving the desired electronic properties, as it promotes planarity and efficient charge transport. The use of specific bases, like Knochel-Hauser base (TMPMgCl·LiCl), is key to the success of deprotonative polymerization routes. rsc.org

Applications in Materials Science and Advanced Chemical Synthesis

Organic Electronics

Thiophene-containing small molecules and polymers are widely investigated for their semiconducting properties, which are essential for applications in organic electronics. The aldehyde functional group on 5-Chloro-4-methylthiophene-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of more complex conjugated systems suitable for electronic devices.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Thiophene (B33073) derivatives are frequently employed in the synthesis of materials for OLEDs due to their high charge carrier mobility and tunable emission properties. While direct reports on the use of this compound in OLEDs are scarce, its role as a precursor can be inferred from the general synthesis of OLED materials. The aldehyde group can readily participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to extend the conjugation length of a molecule, a key factor in tuning the emission color and efficiency of an OLED emitter. For instance, it could be reacted with appropriate phosphonium (B103445) ylides or phosphonates to create vinylene-linked conjugated molecules. The chloro and methyl substituents on the thiophene ring would influence the electronic properties, solubility, and film-forming characteristics of the resulting materials.

Components in Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, thiophene-based materials are prized for their ability to transport charge effectively. The performance of an OFET is largely dependent on the molecular packing and intermolecular interactions of the organic semiconductor. The structure of this compound allows for its incorporation into larger, planar aromatic systems, which is a common strategy for enhancing charge transport. Synthetic routes to OFET materials often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The chloro-substituent on the thiophene ring could potentially be utilized as a coupling site in such reactions, although the aldehyde group might require protection. Alternatively, the aldehyde can be converted into other functional groups that are more amenable to coupling reactions, thereby allowing for the construction of well-defined oligomers and polymers for OFET applications.

Ligand Design and Coordination Chemistry

The carbaldehyde group of this compound is a key functional group for the synthesis of various ligands, particularly Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide range of metal ions, leading to materials with interesting magnetic, optical, and catalytic properties.

Development of Schiff Base Ligands

Schiff base ligands are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. This compound can react with various aliphatic or aromatic amines to yield a diverse library of Schiff base ligands. The resulting imine (-C=N-) linkage is a key coordination site. The thiophene ring itself can also participate in coordination through its sulfur atom, and other functional groups on the amine precursor can provide additional donor sites, leading to polydentate ligands. The electronic and steric properties of the resulting Schiff base ligand can be systematically varied by changing the amine component.

Reactant AmineResulting Schiff Base Structure (General)Potential Donor Atoms
Aniline5-Chloro-4-methyl-N-phenyl-1-(thiophen-2-yl)methanimineN (imine), S (thiophene)
EthylenediamineN,N'-Bis((5-chloro-4-methylthiophen-2-yl)methylene)ethane-1,2-diamineN, N' (imines), S, S' (thiophenes)
2-Aminophenol2-(((5-Chloro-4-methylthiophen-2-yl)methylene)amino)phenolN (imine), S (thiophene), O (hydroxyl)

Synthesis of Metal Complexes and Their Properties

The Schiff base ligands derived from this compound can be used to synthesize a variety of metal complexes. The coordination of a metal ion to the Schiff base ligand can lead to complexes with well-defined geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the reaction. These metal complexes can exhibit a range of interesting physical and chemical properties. For example, complexes with transition metals like copper(II), nickel(II), or cobalt(II) may possess unique magnetic properties and could be explored as molecular magnets. Furthermore, the incorporation of a metal center can influence the electronic and photophysical properties of the ligand, potentially leading to new luminescent materials or catalysts. The specific properties of these complexes would be influenced by the nature of the metal ion, the coordination geometry, and the electronic effects of the chloro and methyl substituents on the thiophene ring.

Metal IonPotential Coordination GeometryPotential Properties
Copper(II)Square Planar, TetrahedralParamagnetic, Catalytic Activity
Nickel(II)Square Planar, OctahedralDiamagnetic or Paramagnetic, Catalytic Activity
Zinc(II)TetrahedralDiamagnetic, Luminescence
Cobalt(II)Tetrahedral, OctahedralParamagnetic, Catalytic Activity

Non-Linear Optics (NLO) Applications

While direct studies on the non-linear optical (NLO) properties of this compound are not extensively documented, the broader class of thiophene-containing chalcones has demonstrated significant potential in this field. Chalcones, which can be synthesized from aromatic aldehydes like this compound, are known for their NLO properties. For instance, the third-order nonlinear optical properties of chalcone (B49325) derivatives have been investigated, revealing that their response can be tuned by altering electron donor and acceptor groups. researchgate.net The inherent asymmetry and extended π-conjugation in such molecules are key to their NLO activity. The synthesis of chalcones from thiophene aldehydes, such as 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, has been reported to yield materials with promising NLO characteristics. researchgate.net Furthermore, theoretical calculations on trithiophenyl chalcone derivatives have shown that these molecules can exhibit ultrafast third-order nonlinear optical responses, making them excellent candidates for NLO research. ciac.jl.cn

The design strategy for effective NLO chromophores often involves a D-π-A (donor-π-acceptor) structure. The this compound moiety can serve as a part of the π-conjugated bridge, and by reacting it with appropriate ketones, chalcones with tailored NLO properties could be synthesized. The electron-withdrawing nature of the chloro group and the aldehyde function, combined with the electron-donating potential of the thiophene ring and methyl group, provides a framework for creating molecules with significant hyperpolarizability.

Table 1: Examples of Thiophene-Based Chalcones with NLO Properties

Compound NameSynthetic Precursor (Aldehyde)Key NLO Property
1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one5-bromo-2-thiophenecarboxaldehydeSecond Harmonic Generation (SHG)
Trithiophenyl chalcone derivativesα-tri-thiophene formaldehydeThird-order nonlinear optical response

Intermediates in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of fine chemicals, owing to the reactivity of its aldehyde group and the potential for further functionalization of the thiophene ring.

Building Blocks for Complex Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic rings. For instance, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with binucleophiles to form a range of heterocyclic structures.

A notable application is in the synthesis of pyrazoline derivatives. While a direct synthesis from this compound is not explicitly detailed in the available literature, a closely related compound, 5-chloro-2-acetylthiophene, has been used to prepare chalcones which are then cyclized with thiosemicarbazide (B42300) to yield 1-Thiocarbamoyl-5-Chloro-2-Thiophenyl-2-Pyrazolines. jocpr.com This suggests a parallel synthetic route where this compound could be used to generate analogous pyrazoline structures, which are known for their diverse biological activities. jocpr.comthepharmajournal.com The general scheme involves the initial formation of a chalcone via a Claisen-Schmidt condensation, followed by a cyclization reaction. thepharmajournal.com

Precursors for Agrochemicals

Halogenated thiophene derivatives are crucial building blocks in the agrochemical industry. beilstein-journals.orgresearchgate.net Research by Dow AgroSciences has highlighted the importance of halogenated 2-thiophenecarboxylic acid derivatives in the synthesis of a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net These insecticides exhibit targeted activity against pests such as aphids, mites, and whiteflies. beilstein-journals.orgresearchgate.net

A key synthetic transformation in this context is the oxidation of the aldehyde group to a carboxylic acid. A patent describes a one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde, where an intermediate is 5-chloro-2-thiophenecarboxaldehyde. google.com This underscores the role of this compound as a direct precursor to key agrochemical intermediates. The resulting carboxylic acids or their derivatives can then be incorporated into more complex insecticidal molecules. beilstein-journals.orgresearchgate.net

Corrosion Inhibition

Thiophene derivatives have been widely investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. researchgate.net The inhibitive action is attributed to the adsorption of the thiophene-containing molecules onto the metal surface, forming a protective layer that hinders the corrosion process. The presence of heteroatoms like sulfur and nitrogen, along with aromatic rings, facilitates this adsorption.

Furthermore, studies on other substituted benzaldehyde (B42025) thiosemicarbazones have demonstrated excellent corrosion inhibition performance, with the efficiency being dependent on the nature and position of substituents on the aromatic ring. nih.gov Given these findings, it is highly probable that derivatives of this compound, such as its Schiff bases or oximes, would also exhibit significant corrosion-inhibiting properties. The chloro and methyl substituents on the thiophene ring would likely influence the electron density distribution and, consequently, the adsorption characteristics of the molecule on the steel surface.

Table 2: Corrosion Inhibition Efficiency of Thiophene Derivatives on Mild Steel in HCl

InhibitorConcentrationInhibition Efficiency (%)Reference
5-(thiophen-2-yl)-1H-tetrazole (TET)10⁻³ M95 researchgate.net
thiophene-2-carbaldehyde (B41791) oxime (OXM)10⁻³ M94 researchgate.net

Photochromic Materials and Sensors

Photochromic materials, which undergo reversible color changes upon exposure to light, have garnered significant interest for applications in optical data storage, smart windows, and molecular switches. Spiropyrans are a prominent class of photochromic compounds known for their light-induced interconversion between a colorless spiro form and a colored merocyanine (B1260669) form. nih.govrsc.org

The synthesis of spiropyrans often involves the condensation of an indoline (B122111) derivative with an o-hydroxy-aromatic aldehyde. nih.gov While there is no direct report on the use of this compound in spiropyran synthesis, the general synthetic strategy allows for the incorporation of various aldehydes. The electronic properties of the aldehyde precursor can significantly influence the photochromic behavior of the resulting spiropyran, including its light sensitivity, the rate of color change, and its stability. nih.gov The electron-withdrawing and -donating groups on the this compound backbone could potentially be exploited to tune the photochromic properties of novel spiropyran derivatives.

Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Thiophene-containing molecules have been explored for the synthesis of calamitic (rod-like) liquid crystals. bohrium.comorientjchem.org The rigid thiophene ring can act as a core mesogenic unit, and by attaching flexible terminal groups, liquid crystalline properties can be induced.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing substituted thiophenes exist, a primary area of future research lies in developing more sustainable and efficient routes specifically for 5-Chloro-4-methylthiophene-2-carbaldehyde. Current industrial syntheses of thiophene (B33073) derivatives can involve high temperatures or hazardous reagents. pharmaguideline.com Future work should focus on "green chemistry" principles.

Research could explore:

One-Pot Syntheses: Inspired by the development of one-pot methods for related compounds like 5-chlorothiophene-2-carboxylic acid, research could aim to combine chlorination and formylation steps, reducing solvent waste and purification needs. google.com A potential pathway involves the direct acylation of a chlorinated methylthiophene, a method known for producing thiophene-2-aldehydes. google.com

Catalytic Innovations: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds on thiophene rings. nih.gov Future studies could optimize these reactions for the specific steric and electronic environment of this compound, perhaps using novel, more efficient palladium catalysts that operate under milder conditions.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer improved safety, scalability, and consistency. The exothermic nature of acylation reactions, often used to produce thiophene aldehydes, can be better managed in flow reactors. google.com

Bio-based Precursors: Long-term research could investigate the use of bio-derived starting materials to construct the thiophene ring, aligning with global sustainability goals.

Exploration of Advanced Functional Materials Based on Substituted Thiophene Carbaldehydes

Thiophene-based molecules are cornerstones of materials science, particularly in organic electronics. nih.govjournalskuwait.org The title compound is a promising building block for novel functional materials due to its inherent electronic properties and the reactive aldehyde group, which serves as a handle for polymerization and derivatization. mdpi.com

Future research should target:

Conductive Polymers: The aldehyde functionality can be used in condensation polymerization reactions to create polymers. The electronic properties of these polymers could be fine-tuned by the chloro and methyl substituents. Polythiophenes are known for their high environmental and thermal stability, making them suitable for applications like sensors, rechargeable batteries, and light-emitting diodes. journalskuwait.org

Organic Solar Cells: Thiophene derivatives are extensively used in dye-sensitized organic solar cells and as semiconductors in perovskite solar cells. nih.govmdpi.comchemeurope.com Future work could involve synthesizing new donor-acceptor molecules or self-assembled monolayers (SAMs) starting from this compound to improve the efficiency and stability of solar devices. chemeurope.com

Nonlinear Optical (NLO) Chromophores: Thiophene-based compounds can exhibit significant NLO properties. mdpi.com Research could focus on synthesizing push-pull systems incorporating the this compound moiety to create materials for advanced optical applications.

Material ClassPotential ApplicationRole of this compound
Conductive PolymersOrganic Light-Emitting Diodes (OLEDs), Sensors, BatteriesMonomer unit for creating polymers with tailored electronic properties. journalskuwait.org
Organic PhotovoltaicsDye-Sensitized Solar Cells, Perovskite Solar CellsBuilding block for photosensitizing dyes or interface materials. nih.govchemeurope.com
Self-Assembled MonolayersSolar Cell Interfaces, TransistorsFormation of ordered thin films to reduce interface losses and enhance device performance. chemeurope.com
Nonlinear Optical MaterialsOptical Communications, Data StorageCore component of chromophores with high NLO activity. mdpi.com

Integration with Machine Learning for Property Prediction and Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. arxiv.org Machine learning (ML) offers a paradigm shift, enabling the rapid prediction of material properties and accelerating the design of new functional molecules. nih.gov

Future directions include:

Property Prediction: ML models can be trained on existing databases of thiophene derivatives to predict the properties of novel, yet-to-be-synthesized compounds like this compound. researchgate.net This includes predicting electronic properties (e.g., bandgap), thermophysical properties (e.g., density), and even reaction outcomes. researchgate.netchemrxiv.org

Inverse Design: More advanced ML frameworks, including generative models, can be used for "inverse design." Researchers can specify a set of desired properties (e.g., a specific bandgap for a solar cell application), and the model can propose novel molecular structures, potentially including derivatives of this compound, that are likely to exhibit those properties. rsc.org

Accelerating Quantum Calculations: ML can be used to create models that predict the results of computationally expensive quantum mechanical calculations, such as those needed to determine transition state geometries for reactions. chemrxiv.orgrsc.org This "Δ-learning" approach provides high-level accuracy at a fraction of the computational cost. rsc.org

Machine Learning ApplicationDescriptionRelevance to this compound
Property PredictionTraining models on known data to predict properties of new molecules. arxiv.orgresearchgate.netRapidly estimate electronic, optical, and thermal properties to screen for potential applications without synthesis.
Materials by DesignUsing algorithms to generate new materials with desired functionalities. rsc.orgDiscover novel derivatives for specific applications like thermoelectrics or photovoltaics.
Reaction Outcome PredictionPredicting the products, yields, and activation energies of chemical reactions. chemrxiv.orgOptimize synthetic routes and explore new chemical transformations.
Data AugmentationUsing generative models (e.g., GANs) to expand small datasets for more robust model training. nih.govImprove the accuracy of property prediction models for underrepresented compound classes.

Deeper Computational Insight into Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining a fundamental understanding of molecular structure and reactivity. scienceopen.com While general principles can be inferred, detailed computational studies on this compound are lacking and represent a significant research opportunity.

Future computational studies should focus on:

Electronic Structure Analysis: Using DFT to calculate the molecular orbitals (HOMO/LUMO), electrostatic potential map, and atomic charges. This would clarify the electronic influence of the chloro, methyl, and aldehyde groups on the thiophene ring. nih.govjmaterenvironsci.com

Reactivity Mapping: Modeling reaction pathways to predict the regioselectivity and chemoselectivity of reactions involving the aldehyde group or the thiophene ring. For example, computational models could predict the most favorable sites for electrophilic or nucleophilic attack.

Simulating Material Properties: For polymers derived from this compound, DFT calculations can predict geometries, band structures, and charge transport properties, guiding the design of more efficient organic semiconductors. jmaterenvironsci.com These theoretical predictions can then be used to validate and refine the machine learning models discussed previously.

Expanding Applications in Catalysis and Other Industrial Sectors

Beyond materials science, the unique structure of this compound suggests potential applications in other industrial areas.

Catalysis: While often the product of catalytic reactions, thiophene derivatives can also form parts of ligands for metal catalysts. researchgate.net The sulfur atom and the aromatic system can coordinate with metal centers. Future research could explore the synthesis of ligands from this compound and evaluate their performance in catalytic processes like cross-coupling or hydrogenation.

Agrochemicals: Substituted thiophenes are used as building blocks for agrochemicals. nih.gov The specific combination of substituents on the title compound could lead to derivatives with novel biological activity, warranting screening for potential fungicidal or herbicidal properties.

Fragrance and Flavors: Thiophene derivatives are known for their unique aromatic and flavor profiles, with applications in the fragrance and food industries. chemimpex.com Although the chloro-substituent may impact its suitability, derivatives could be explored for unique scent profiles.

Q & A

Q. Key Optimization Parameters :

  • Temperature control (20–50°C) to prevent aldehyde oxidation.
  • Catalysts (e.g., FeCl₃) to enhance regioselectivity for the 5-position chlorination .

How is structural characterization performed for this compound?

Basic Research Focus
A multi-technique approach is essential:

Technique Key Data Purpose
¹H/¹³C NMR Aldehyde proton (δ 9.8–10.2 ppm); thiophene ring protons (δ 6.5–7.5 ppm)Confirm substitution pattern and purity
IR Spectroscopy Aldehyde C=O stretch (~1700 cm⁻¹); C-Cl stretch (~650 cm⁻¹)Functional group validation
Mass Spectrometry Molecular ion peak (M⁺ at m/z 174–176) and fragmentation patternsMolecular weight confirmation

Advanced Consideration : Use X-ray crystallography (via SHELX programs) to resolve ambiguities in regiochemistry or crystal packing .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • PPE Requirements : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile aldehydes and potential chlorinated byproducts.
  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Note : Monitor for air-sensitive byproducts (e.g., HCl gas) using real-time sensors during large-scale syntheses.

How can reaction yields be optimized for derivatives of this compound?

Advanced Research Focus
Yield optimization hinges on:

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for electrophilic substitution reactions.

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack on the aldehyde group.

Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions in cross-coupling steps .

Q. Example Data :

Catalyst Solvent Yield (%)
FeCl₃DMF72
ZnCl₂THF65
NCSDMSO85

What computational tools predict reactivity or crystal packing?

Q. Advanced Research Focus

  • Mercury CSD : Analyze intermolecular interactions (e.g., hydrogen bonds between aldehyde O and methyl H) to predict crystal packing motifs .
  • DFT Calculations : Model electronic effects of the chloro-methyl substitution on aromaticity and electrophilic reactivity (e.g., Fukui indices) .

Case Study : SHELXD-generated crystal structures show π-π stacking between thiophene rings, influencing solubility and stability .

How to resolve contradictions in spectroscopic vs. crystallographic data?

Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

Variable-Temperature NMR : Detect conformational changes in solution.

Hirshfeld Surface Analysis : Compare hydrogen-bonding networks in crystallographic data to NMR coupling constants .

Example : Aldehyde proton splitting in NMR may suggest hindered rotation, while X-ray data shows planar geometry .

What are the challenges in functionalizing the aldehyde group?

Advanced Research Focus
The aldehyde’s electrophilicity competes with thiophene ring reactivity:

  • Selective Protection : Use silyl ethers (e.g., TMSCl) to protect the aldehyde during ring halogenation.
  • Grignard Reactions : Optimize stoichiometry to avoid over-addition to the aldehyde .

Methodological Tip : Monitor reactions via in-situ FTIR to track aldehyde consumption.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.